3-Ippps-naphthalene
Description
3-Ippps-naphthalene is a substituted naphthalene derivative whose precise chemical structure and nomenclature remain ambiguously defined in publicly available literature. Based on the naming convention, "3-Ippps" likely denotes a substituent at the third position of the naphthalene ring, though the exact nature of the substituent (e.g., isopropyl, phenyl, or other functional groups) is unclear due to insufficient peer-reviewed data. Substituted naphthalenes are widely studied for their chemical reactivity, environmental persistence, and toxicological profiles, making structural comparisons critical for risk assessment and industrial applications .
Structure
3D Structure
Properties
CAS No. |
158628-72-9 |
|---|---|
Molecular Formula |
C26H33IN2O |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |
InChI Key |
KOIJWARRGDEZPX-JWQCQUIFSA-N |
SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
Isomeric SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |
Synonyms |
1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Methylnaphthalenes : Methyl substitution reduces volatility compared to naphthalene. 2-Methylnaphthalene exhibits a higher melting point (34°C) than 1-methylnaphthalene (-30°C), indicating positional effects on crystallinity .
- Hydroxylated Derivatives : Polar substituents like hydroxymethyl increase water solubility but reduce environmental persistence due to rapid Phase II metabolism (e.g., glucuronidation) .
- 3-Ippps-Naphthalene (Inferred) : A bulky substituent at C3 (e.g., isopropyl or phenyl) would likely increase hydrophobicity (higher Log P) and reduce metabolic clearance, similar to methylnaphthalenes .
Toxicological Profiles
Data from inhalation studies on naphthalene and methylnaphthalenes highlight substituent-dependent toxicity:
Key Findings :
- Naphthalene : Causes species-specific lung lesions in rodents at LOAEL 60 ppm, mediated by cytochrome P450-generated reactive epoxides .
- Methylnaphthalenes : 2-Methylnaphthalene is metabolized 50% slower than naphthalene, leading to prolonged tissue retention and comparable toxicity at lower doses .
Environmental Behavior
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